molecular formula C14H14ClN5O2 B11301256 N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11301256
M. Wt: 319.74 g/mol
InChI Key: ARCXOKOBWCIPOS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated aromatic ring with an imidazo[1,2-b][1,2,4]triazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the chlorination of 4-methylphenylamine to obtain 3-chloro-4-methylphenylamine. This intermediate is then reacted with 2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazole-6-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification of the final product is achieved through techniques like recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide:

    Other Imidazo[1,2-b][1,2,4]triazole Derivatives: Similar in structure but may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chlorinated aromatic ring and an imidazo[1,2-b][1,2,4]triazole moiety, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H14ClN5O2

Molecular Weight

319.74 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C14H14ClN5O2/c1-7-3-4-9(5-10(7)15)17-12(21)6-11-13(22)18-14-16-8(2)19-20(11)14/h3-5,11H,6H2,1-2H3,(H,17,21)(H,16,18,19,22)

InChI Key

ARCXOKOBWCIPOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C)Cl

Origin of Product

United States

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